molecular formula C24H25N5O3 B2521330 4-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione CAS No. 2309221-29-0

4-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione

Cat. No.: B2521330
CAS No.: 2309221-29-0
M. Wt: 431.496
InChI Key: FFFSYUXZKCMDCJ-UHFFFAOYSA-N
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Description

The compound "4-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione" is a fascinating molecule with intricate structural components and potential applications in various fields. This compound incorporates a 1,2,3-triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable building block in organic synthesis and pharmaceutical development.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of this compound involves the formation of a triazole ring through azide-alkyne cycloaddition, commonly known as the Huisgen cycloaddition or "click" chemistry This reaction is typically performed under copper-catalyzed conditions, which provide high yields and regioselectivity The synthesis starts with the preparation of the azide and alkyne precursors, followed by their cycloaddition to form the triazole ring

  • Industrial Production Methods: : Industrially, this compound can be produced using scalable continuous flow chemistry techniques. These methods ensure efficient heat and mass transfer, precise control over reaction parameters, and improved safety profiles. The use of automated systems also allows for high-throughput production while minimizing the risk of human error.

Chemical Reactions Analysis

  • Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

  • Common Reagents and Conditions

    • Oxidation: : Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize specific functional groups within the molecule.

    • Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride can reduce certain functional groups to simpler forms.

    • Substitution: : Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the triazole or piperazine rings.

  • Major Products Formed: : Depending on the reaction conditions and reagents used, various derivatives can be synthesized, potentially enhancing the compound's biological activity or solubility.

Scientific Research Applications

This compound finds applications in diverse scientific fields:

  • Chemistry: : It serves as a key intermediate in organic synthesis, enabling the construction of complex molecules with potential pharmaceutical activity.

  • Biology: : The triazole ring is known for its bioactive properties, making this compound a promising candidate for studying enzyme inhibition and receptor binding.

  • Industry: : It can be used in materials science for the development of polymers and coatings with enhanced properties.

Mechanism of Action

  • Molecular Targets and Pathways Involved: : The compound's triazole ring can interact with various biological targets, including enzymes and receptors. Its mechanism of action involves binding to the active sites of these proteins, potentially inhibiting their activity. This interaction can disrupt critical biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

  • Comparison with Other Similar Compounds: : The unique structural features of this compound, particularly the combination of the triazole ring with piperazine and dione functionalities, set it apart from similar molecules.

  • List of Similar Compounds: : Other compounds in the same family may include those with different substituents on the triazole ring or varying the piperazine and dione components. For instance, 1-(4-phenylethyl)-1H-1,2,3-triazole and 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-2,6-dione may exhibit related but distinct properties.

There you have it—a deep dive into the world of this compound. Pretty intriguing, huh?

Properties

IUPAC Name

4-[1-(4-ethylphenyl)-5-methyltriazole-4-carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-3-18-9-11-20(12-10-18)29-17(2)23(25-26-29)24(32)27-15-21(30)28(22(31)16-27)14-13-19-7-5-4-6-8-19/h4-12H,3,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFSYUXZKCMDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3CC(=O)N(C(=O)C3)CCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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